molecular formula C4H6N4O B1590711 4,5-Diaminopyridazin-3(2H)-one CAS No. 28682-73-7

4,5-Diaminopyridazin-3(2H)-one

Cat. No. B1590711
CAS RN: 28682-73-7
M. Wt: 126.12 g/mol
InChI Key: DIFNKLLRCNWYOC-UHFFFAOYSA-N
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Description

“4,5-Diaminopyridazin-3(2H)-one” is a chemical compound with the molecular formula C4H6N4O . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4,5-Diaminopyridazin-3(2H)-one” is represented by the InChI code: 1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9) . The molecular weight of this compound is 126.12 .


Physical And Chemical Properties Analysis

“4,5-Diaminopyridazin-3(2H)-one” is a solid substance . The compound has a molecular weight of 126.12 . The InChI code representing its molecular structure is 1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9) .

Scientific Research Applications

Chemical Synthesis and Biological Applications

  • 4,5,6-Trifluoropyridazin-3(2H)-one, closely related to 4,5-Diaminopyridazin-3(2H)-one, serves as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic substitution processes. These synthesized compounds have potential applications in drug discovery (Pattison et al., 2009).

Synthesis of Novel Compounds

  • A novel synthesis method for 4-mercapto-6-phenylpyridazin-3(2H)-ones, involving 3(2H)-pyridazinone core, has been described. This core is significant in pharmaceuticals and pesticides, indicating potential applications in these fields. The method could be utilized for creating new compounds for prodrugs, microbiocides, or pesticides (Tsolomiti et al., 2007).

Crop Protection and Agrochemical Industries

  • Pyridazinones, including 4,5-dihalo-3(2H)-pyridazinones, are crucial in crop protection product chemistry. They have been used for synthesizing important herbicides and insecticides, highlighting their role in agricultural applications (Stevenson et al., 2005).

Biological Properties and Pharmaceutical Use

  • Pyridazin-3(2H)-one systems, related to 4,5-Diaminopyridazin-3(2H)-one, exhibit useful biological properties and find applications in the pharmaceutical and agrochemical industries. The synthesis of polysubstituted analogs involves nucleophilic substitution reactions, indicating potential for diverse medicinal applications (Pattison et al., 2009).

Structural and Spectroscopic Analysis

  • Synthesis of pyridazin-3(2H)-one derivatives has been explored for their potential therapeutic applications, including COVID-19. These studies involve detailed structural and spectroscopic analysis, highlighting the compound's significance in medicinal chemistry (Kalai et al., 2020).

Synthesis of Pharmacologically Useful Derivatives

  • Efficient synthetic pathways have been developed for creating 6-phenyl-4,5-substituted-3(2H)-pyridazinones, indicating the role of 4,5-Diaminopyridazin-3(2H)-one in creating pharmacologically useful compounds (Sotelo et al., 2002).

Anticancer Potential

  • Studies have been conducted to synthesize 3(2H)-one pyridazinone derivatives for evaluating their antioxidant activity and potential anticancer properties, demonstrating the compound's role in cancer research (Mehvish & Kumar, 2022).

Safety And Hazards

The safety information available indicates that “4,5-Diaminopyridazin-3(2H)-one” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4,5-diamino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFNKLLRCNWYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507459
Record name 4,5-Diaminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diaminopyridazin-3(2H)-one

CAS RN

28682-73-7
Record name 4,5-Diaminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NT Pokhodylo, OY Shyyka, MD Obushak - Chemistry of Heterocyclic …, 2018 - Springer
A convenient method for selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]-triazolo[4,5-d]pyridazin-4-ones has been …
Number of citations: 20 link.springer.com

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